molecular formula C15H8F3N3O3S B2578455 N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 309925-20-0

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2578455
CAS RN: 309925-20-0
M. Wt: 367.3
InChI Key: WEGCZQVYWFYKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as NBDA, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. NBDA is a fluorescent molecule that has been used as a probe for studying protein-protein interactions, enzyme activity, and intracellular signaling pathways.

Mechanism of Action

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a fluorescent molecule that undergoes a change in fluorescence intensity upon binding to a target biomolecule. The mechanism of action of this compound depends on the specific application. For example, in protein-protein interaction studies, this compound is conjugated to one of the proteins and the change in fluorescence intensity is monitored upon binding to the other protein. In enzyme activity studies, this compound is used as a substrate for the enzyme and the change in fluorescence intensity is monitored upon enzymatic reaction.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It has been shown to be non-toxic to cells at concentrations used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide in scientific research is its high sensitivity and specificity. This compound can detect protein-protein interactions and enzyme activity at low concentrations. In addition, this compound is easy to use and does not require any specialized equipment. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its performance in certain applications.

Future Directions

There are several future directions for N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide research. One area of interest is the development of new conjugation strategies to improve the specificity and sensitivity of this compound probes. Another area of interest is the use of this compound as a tool for studying intracellular signaling pathways in live cells. Finally, there is potential for the development of this compound-based biosensors for the detection of biomolecules in complex biological samples.

Synthesis Methods

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can be synthesized by reacting 6-nitro-1,3-benzothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and yields this compound as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has been widely used as a fluorescent probe for studying protein-protein interactions. It has been conjugated to peptides and proteins to monitor their interactions with other biomolecules. This compound has also been used to study enzyme activity by monitoring changes in fluorescence intensity upon enzymatic reactions. In addition, this compound has been used as a probe for studying intracellular signaling pathways, such as the cAMP signaling pathway.

properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3O3S/c16-15(17,18)9-3-1-2-8(6-9)13(22)20-14-19-11-5-4-10(21(23)24)7-12(11)25-14/h1-7H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGCZQVYWFYKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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